![molecular formula C22H23N3O3 B14141323 4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol CAS No. 846582-89-6](/img/structure/B14141323.png)
4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as imino, methoxyphenyl, and chromeno-pyrimidine core makes this compound an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative.
Introduction of the Pyrimidine Ring: This step may involve the condensation of the chromeno core with a suitable amine or nitrile derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds with chromeno-pyrimidine cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research into this compound may reveal similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its diverse functional groups may interact with various biological targets, leading to the development of new drugs.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” would depend on its specific biological target. Generally, compounds with similar structures may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-imino-5-phenyl-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
- 4-imino-5-(4-hydroxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
- 4-imino-5-(4-chlorophenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
Uniqueness
The presence of the methoxy group in “4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” may confer unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
846582-89-6 |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C22H23N3O3/c1-13(2)11-25-12-24-22-20(21(25)23)19(14-4-7-16(27-3)8-5-14)17-9-6-15(26)10-18(17)28-22/h4-10,12-13,19,23,26H,11H2,1-3H3 |
Clave InChI |
YGZSEDXWMNIVHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=C(C=C4)OC |
Solubilidad |
53.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


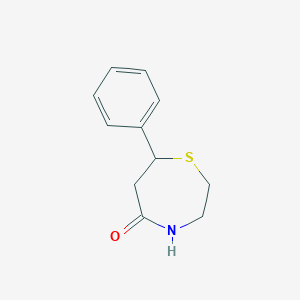
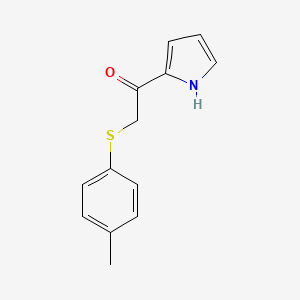
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
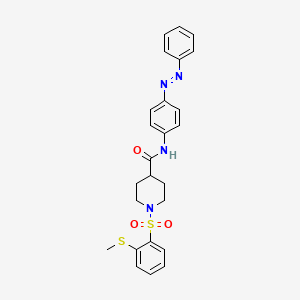

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)


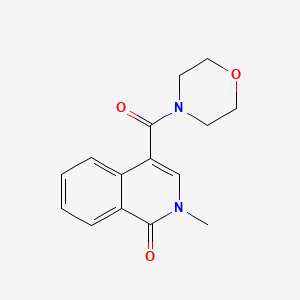
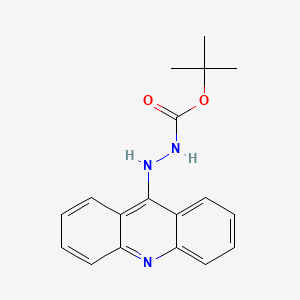
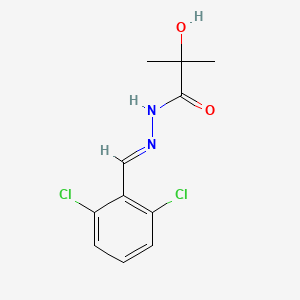
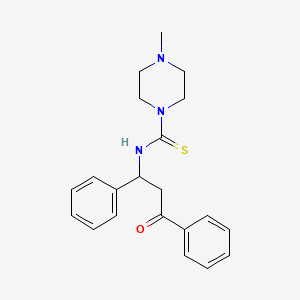
stannane](/img/structure/B14141311.png)
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
